

"Orion" Potential Therapeutic Applications: A Technical Guide

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Compound of Interest

Compound Name: Orion

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This technical guide provides an in-depth overview of the core therapeutic applications stemming from entities associated with the name "**Orion**," with a primary focus on the clinical-stage and marketed pharmaceutical products of **Orion** Corporation, a Finnish pharmaceutical company. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into mechanisms of action, experimental protocols of pivotal clinical trials, and quantitative data to support further research and development. The guide also briefly covers other entities bearing the "**Orion**" name in the therapeutic space.

Orion Corporation: Small Molecule Therapeutics

Orion Corporation has a long history of developing innovative pharmaceuticals. Their current therapeutic focus includes oncology, neurology, and respiratory diseases. This section details the technical specifications of their key therapeutic assets.

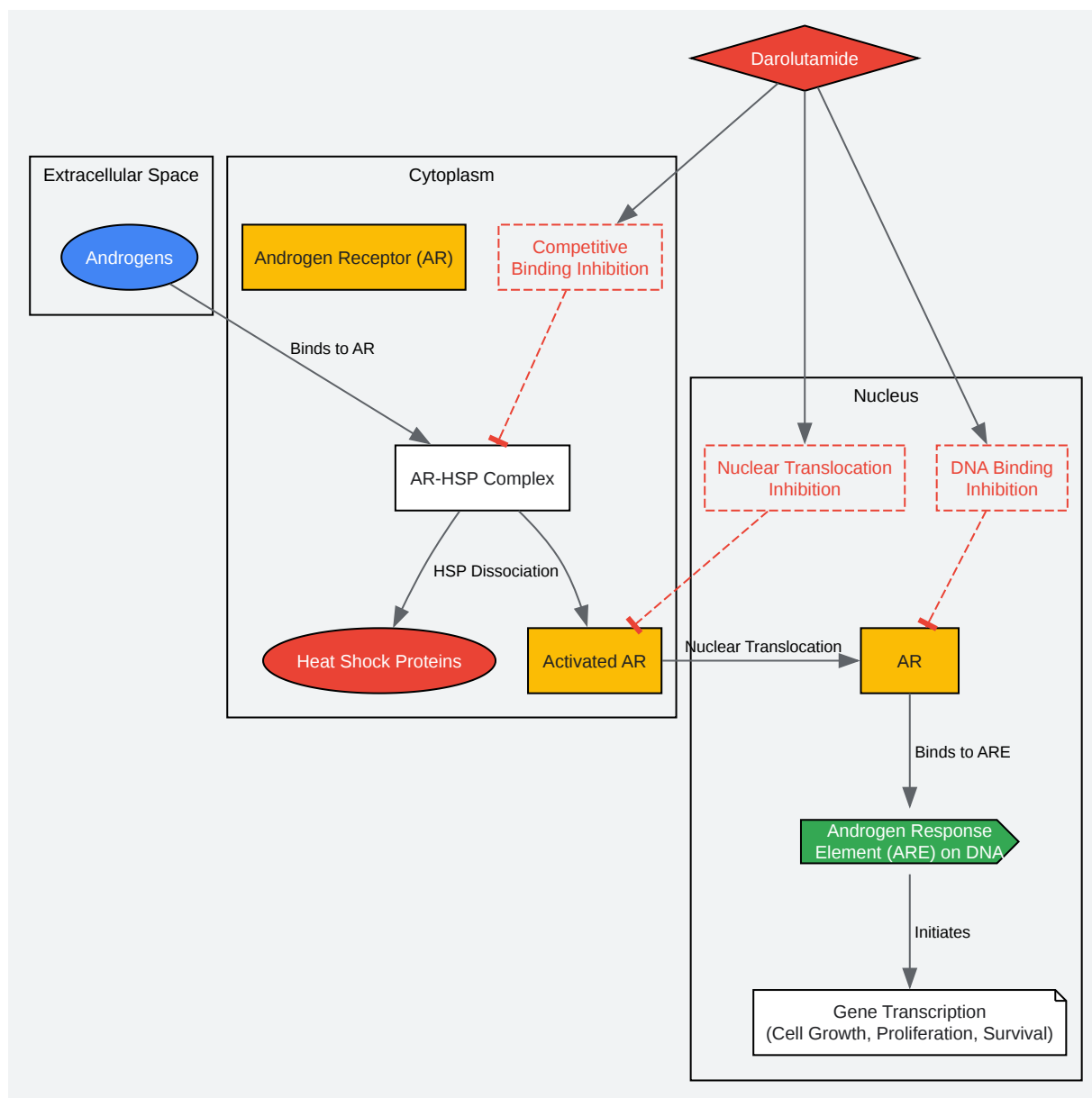
Darolutamide (Nubeqa®, ODM-201) - Oncology

Darolutamide is a second-generation, non-steroidal androgen receptor inhibitor (ARi) with a distinct chemical structure that limits its passage across the blood-brain barrier. It is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC).

Darolutamide exhibits a multi-faceted inhibition of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell growth and survival.^{[1][2]} Its mechanism involves:

- **Competitive Inhibition:** Darolutamide directly competes with androgens, such as testosterone and dihydrotestosterone (DHT), for binding to the ligand-binding domain of the AR.[\[2\]](#)
- **Inhibition of Nuclear Translocation:** It prevents the activated AR from moving from the cytoplasm into the cell nucleus.[\[1\]](#)[\[3\]](#)
- **Inhibition of DNA Binding:** Darolutamide blocks the binding of the activated AR to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes.[\[3\]](#)
- **Activity Against AR Mutants:** Darolutamide has shown efficacy against certain AR mutants that can confer resistance to other anti-androgen therapies.[\[4\]](#)

The following diagram illustrates the signaling pathway of the androgen receptor and the points of inhibition by darolutamide.



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Figure 1: Mechanism of Action of Darolutamide

The following table summarizes the in vitro potency of darolutamide and its metabolites against the androgen receptor.

Compound	Target	Assay Type	Cell Line/Receptor Source	IC50 (nM)	Ki (nM)	Reference
Darolutamide	Wild-Type AR	Luciferase Reporter Gene Assay	AR-HEK293 cells	26	-	[3]
Darolutamide	Wild-Type AR	Competitive AR Binding Assay	Not Specified	-	11	[5]
(S,R)-darolutamide	Wild-Type AR	Cell-based Transactivation Assay	-	70 ± 30	-	[4]
(S,S)-darolutamide	Wild-Type AR	Cell-based Transactivation Assay	-	120 ± 20	-	[4]
Keto-darolutamide	Wild-Type AR	Cell-based Transactivation Assay	-	120 ± 30	-	[4]

ARAMIS Trial (NCT02200614)

- Objective: To evaluate the efficacy and safety of darolutamide in men with high-risk non-metastatic castration-resistant prostate cancer (nmCRPC).[6][7]
- Design: A multicenter, randomized, double-blind, placebo-controlled Phase III trial.[6][7]
- Patient Population: Approximately 1,500 patients with nmCRPC and a prostate-specific antigen doubling time (PSADT) of 10 months or less.[7][8]
- Intervention: Patients were randomized in a 2:1 ratio to receive either 600 mg of darolutamide orally twice daily or a matching placebo, in addition to continuing androgen

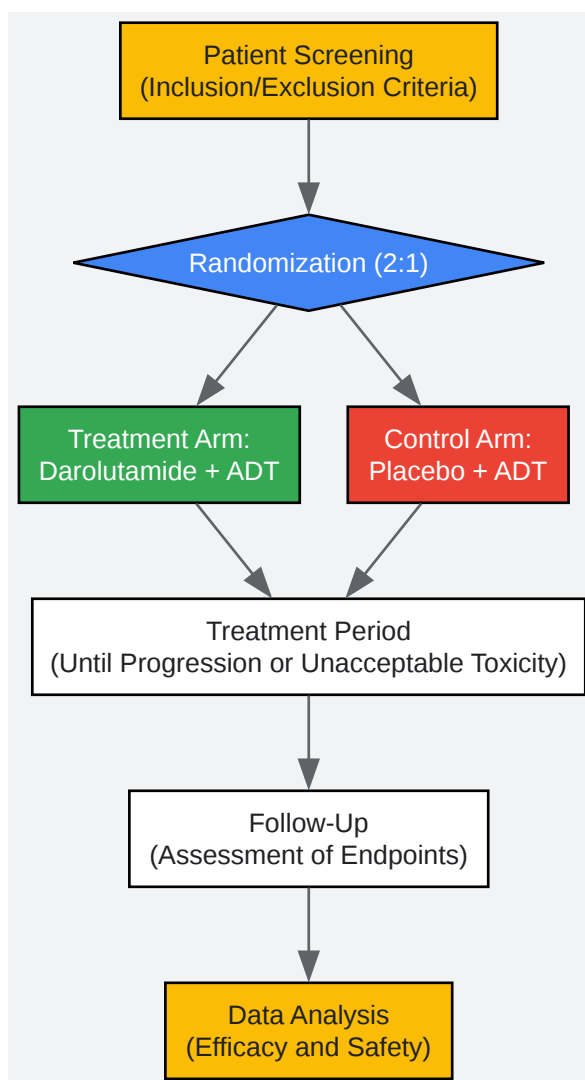
deprivation therapy (ADT).[7][8]

- Primary Endpoint: Metastasis-free survival (MFS).[6][7]
- Key Secondary Endpoints: Overall survival (OS), time to pain progression, time to first cytotoxic chemotherapy, and time to first symptomatic skeletal event (SSE).[8]

ARANOTE Trial (NCT04736199)

- Objective: To assess the efficacy and safety of darolutamide in combination with ADT in patients with metastatic hormone-sensitive prostate cancer (mHSPC).[9][10]
- Design: A randomized, double-blind, placebo-controlled Phase III study.[9][10]
- Patient Population: 669 patients with mHSPC.[9][11]
- Intervention: Patients were randomized 2:1 to receive 600 mg of darolutamide twice daily or a matching placebo, both in combination with ADT.[9][11]
- Primary Endpoint: Radiological progression-free survival (rPFS).[9][10]

The workflow for a typical Phase III clinical trial like ARAMIS or ARANOTE is depicted below.



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Figure 2: Generalized Phase III Clinical Trial Workflow

Levosimendan (Simdax®) - Cardiovascular

Levosimendan is a calcium sensitizer used for the short-term treatment of acutely decompensated severe chronic heart failure.

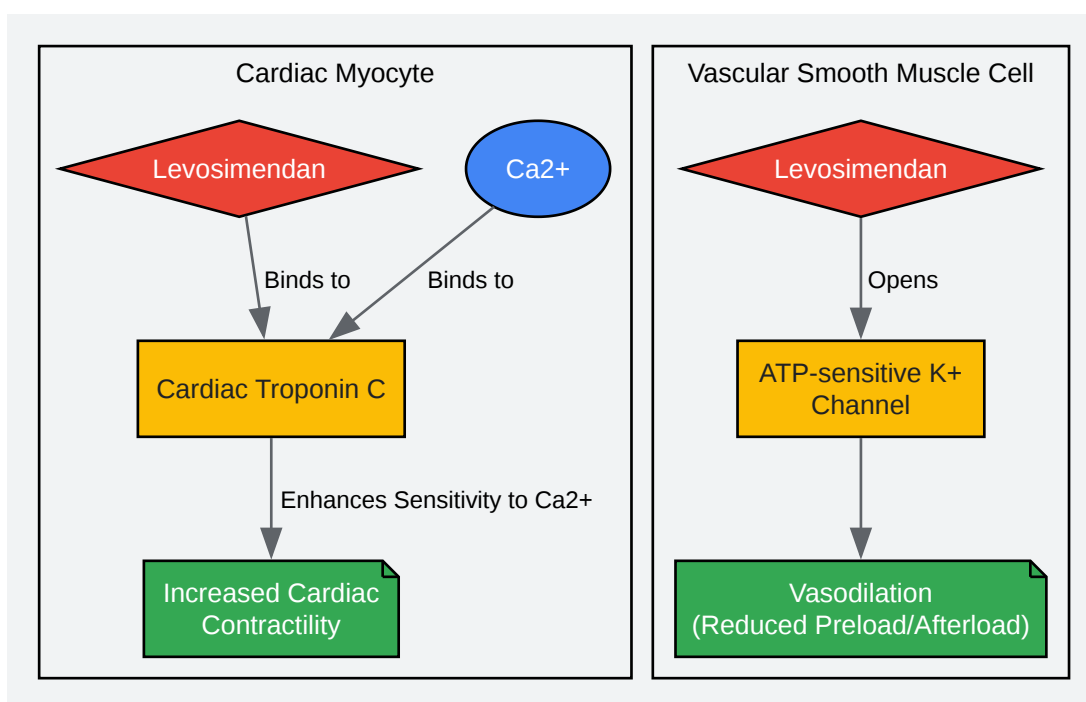
Levosimendan has a dual mechanism of action:

- **Calcium Sensitization:** It increases the sensitivity of cardiac troponin C to calcium, which enhances cardiac contractility without significantly increasing intracellular calcium concentration and myocardial oxygen demand.[12][13]

- Vasodilation: Levosimendan opens ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle, leading to vasodilation and a reduction in both preload and afterload.[14]

This dual action improves cardiac function and hemodynamics in patients with acute heart failure.

The signaling pathway for Levosimendan is illustrated in the diagram below.



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Figure 3: Mechanism of Action of Levosimendan

The following table presents the binding affinity of levosimendan to its target.

Compound	Target Complex	Dissociation Constant (KD) (mM)	Reference
Levosimendan	cNTnC(C35S/C84S)·Ca ²⁺ ·cTnI147–163	8	[15]
Levosimendan	cNTnC(C35S/C84S)·Ca ²⁺ ·cTnI144–163	0.7	[15]

REVIVE II Trial

- Objective: To evaluate the efficacy and safety of levosimendan in patients with acute decompensated heart failure.[\[16\]](#)
- Design: A randomized, double-blind, placebo-controlled trial.[\[16\]](#)
- Patient Population: 600 patients hospitalized for worsening heart failure with a left ventricular ejection fraction of $\leq 35\%$ and dyspnea at rest despite intravenous diuretics.[\[17\]](#)
- Intervention: Patients were randomized to receive a 24-hour infusion of levosimendan (6-12 $\mu\text{g/kg}$ bolus followed by 0.1-0.2 $\mu\text{g/kg/min}$ infusion) or a matching placebo, in addition to standard care.[\[16\]](#)[\[17\]](#)
- Primary Endpoint: A composite of clinical signs and symptoms of acute decompensated heart failure over 5 days.[\[17\]](#)

LION-HEART Trial (NCT01536132)

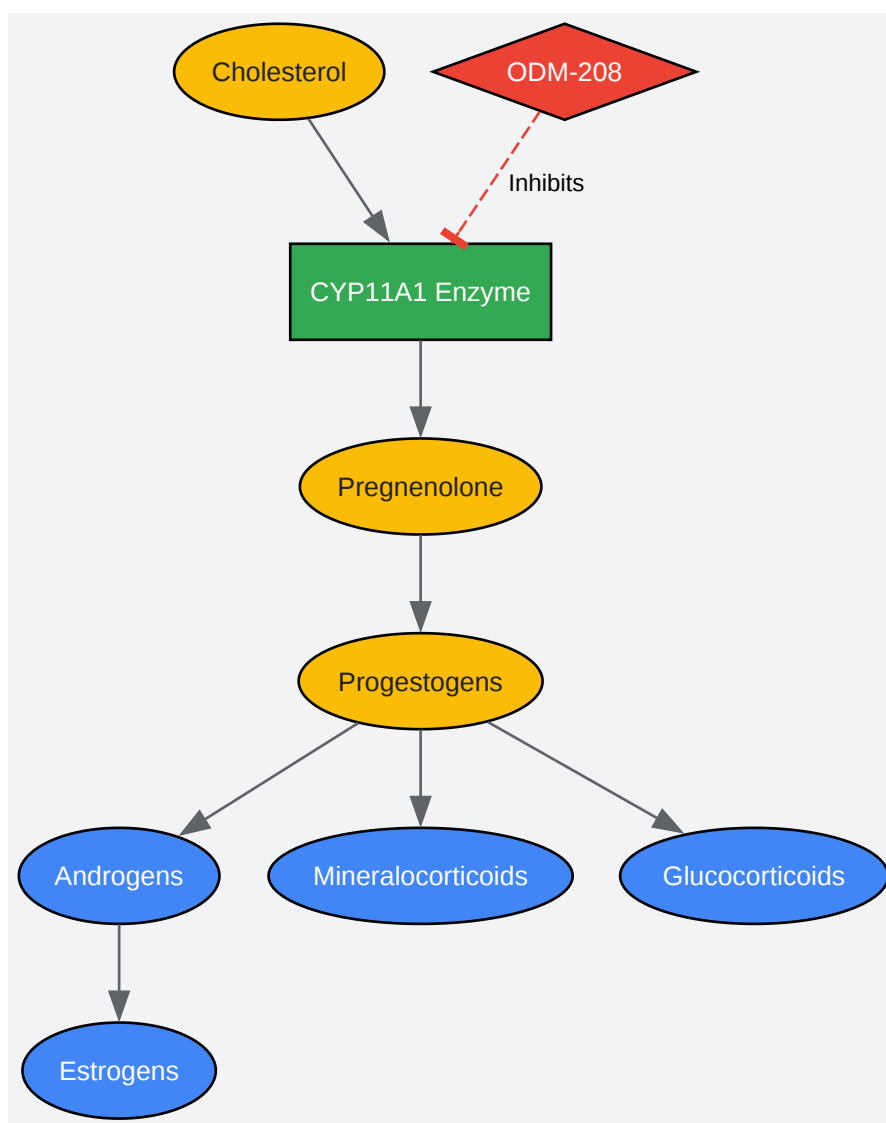
- Objective: To assess the efficacy and safety of intermittent intravenous administration of levosimendan in outpatients with advanced chronic heart failure.[\[18\]](#)[\[19\]](#)
- Design: A multicenter, randomized, double-blind, placebo-controlled trial.[\[18\]](#)[\[19\]](#)
- Patient Population: 69 outpatients with advanced chronic heart failure.[\[18\]](#)[\[20\]](#)
- Intervention: Patients were randomized 2:1 to receive a 6-hour intravenous infusion of levosimendan (0.2 $\mu\text{g/kg/min}$ without bolus) or placebo every 2 weeks for 12 weeks.[\[18\]](#)[\[19\]](#)
- Primary Endpoint: Effect on serum concentrations of N-terminal pro-B-type natriuretic peptide (NT-proBNP).[\[19\]](#)

ODM-208 (Opevesostat/MK-5684) - Oncology

ODM-208 is an investigational, oral, non-steroidal, and selective inhibitor of the CYP11A1 enzyme, being developed for the treatment of hormone-dependent cancers like prostate cancer.

ODM-208 targets the first and rate-limiting step in steroid biosynthesis, the conversion of cholesterol to pregnenolone, which is catalyzed by the CYP11A1 enzyme.[21][22] By inhibiting CYP11A1, ODM-208 is designed to suppress the production of all steroid hormones and their precursors that can activate the androgen receptor signaling pathway.[23][24] This comprehensive inhibition of steroidogenesis is a novel approach to treating castration-resistant prostate cancer.

The steroidogenesis pathway and the point of inhibition by ODM-208 are shown below.



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Figure 4: Mechanism of Action of ODM-208 (Opevesostat)

OMAHA1 Trial (NCT06136624)

- Objective: To evaluate ODM-208/MK-5684 in combination with hormone replacement therapy (HRT) in patients with later-line metastatic castration-resistant prostate cancer (mCRPC).[\[23\]](#)[\[25\]](#)
- Design: A randomized, open-label Phase III trial.[\[23\]](#)[\[26\]](#)
- Patient Population: Approximately 1,200 patients who have failed one prior new hormonal agent (NHA) and one or two prior taxane-based chemotherapies.[\[23\]](#)[\[25\]](#)
- Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or an alternative NHA (abiraterone or enzalutamide).[\[23\]](#)[\[26\]](#)
- Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS), stratified by AR ligand-binding domain (LBD) mutation status.[\[23\]](#)[\[24\]](#)

OMAHA2a Trial (NCT06136650)

- Objective: To evaluate ODM-208/MK-5684 plus HRT in patients with front-line mCRPC.[\[23\]](#)[\[25\]](#)
- Design: A randomized, open-label Phase III trial.[\[23\]](#)[\[26\]](#)
- Patient Population: An estimated 1,500 patients who have failed one prior NHA.[\[23\]](#)[\[25\]](#)
- Intervention: Patients are randomized to receive ODM-208/MK-5684 plus HRT or a physician's choice of NHA.[\[23\]](#)[\[25\]](#)
- Primary Endpoints: Overall survival (OS) and radiographic progression-free survival (rPFS), stratified by AR LBD mutation status.[\[23\]](#)[\[26\]](#)

Other "Orion" Entities in the Therapeutic Landscape

It is important to distinguish **Orion** Corporation from other life science companies that share the "Orion" name.

Orion Therapeutics

Orion Therapeutics is a biotechnology company focused on RNA therapeutics. Their proprietary GENESYS™ delivery platform utilizes bio-inspired lipopeptides to package and deliver RNA drug payloads. This platform is designed to be agnostic to the nucleic acid payload and aims to provide safe and targeted delivery to tissues that have been challenging to reach with other technologies.

Orion Biotechnology

Orion Biotechnology is a company dedicated to the discovery and development of therapeutics targeting G Protein-Coupled Receptors (GPCRs). They are developing candidates against novel obesity targets and leveraging their proprietary PROcisionX™ discovery platform to engineer analogs of natural ligands with optimized pharmacological properties.

Conclusion

The "**Orion**" name is associated with significant innovation in the therapeutic landscape, with **Orion** Corporation being a major contributor through its development of small molecule drugs for oncology and cardiovascular diseases. The detailed mechanistic understanding and robust clinical evaluation of drugs like darolutamide and levosimendan, along with the promising pipeline including ODM-208, underscore the potential for continued advancements in patient care. The distinct technological platforms of **Orion** Therapeutics and **Orion** Biotechnology further highlight the diverse approaches being taken to address unmet medical needs under the "**Orion**" banner. This guide provides a foundational technical overview to aid researchers and drug development professionals in their understanding of these important therapeutic endeavors.

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